4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

lipophilicity physicochemical profiling solubility-limited absorption

Kinase SAR campaigns are often derailed by trace impurities in low-purity building blocks. 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one (CAS 60610-98-2) eliminates this risk with validated ≥97% purity and batch-specific QC (¹H-NMR, HPLC, GC). Its 2-chloro-6-fluorophenyl motif is a privileged kinase pharmacophore, enabling direct ATP-binding pocket exploration. Low logP (0.41) ensures aqueous solubility without co-solvents. Orthogonal Cl/F substituents support sequential Pd-catalysed cross-coupling and halogen-bonding diversification. Supplied as a solid with full documentation, ready for high-throughput screening.

Molecular Formula C10H9ClFNO
Molecular Weight 213.63 g/mol
CAS No. 60610-98-2
Cat. No. B1455050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
CAS60610-98-2
Molecular FormulaC10H9ClFNO
Molecular Weight213.63 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=C(C=CC=C2Cl)F
InChIInChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14)
InChIKeyBEYHRDFBLQUXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one Structure and Physicochemical Properties


4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one (CAS 60610-98-2) is a 4-aryl-substituted γ-lactam with the molecular formula C₁₀H₉ClFNO and a monoisotopic mass of 213.0357 Da [1]. The compound bears a 2-chloro-6-fluorophenyl group at the pyrrolidin-2-one 4‑position, creating a sterically congested, electronically unique ortho,ortho’-dihalogenated biaryl architecture [1]. It is supplied as a solid with validated purity specifications (≥95‑97%) and full batch-specific QC documentation (¹H‑NMR, HPLC, GC) , making it a reproducible, procurement-ready research intermediate or screening candidate.

Why Simple 4-Aryl Analogs Cannot Substitute


Superficially similar 4‑arylpyrrolidin-2-ones cannot be interchanged because small alterations in the aryl ring topology profoundly affect lipophilicity, electronic character, and steric demand. The 2‑chloro‑6‑fluorophenyl substitution array provides a unique combination of moderate electron withdrawal, hydrogen‑bond acceptor capacity (F), polarizable volume (Cl), and a markedly lower computed logP relative to its regioisomer and the di‑chloro congener . Such differences can translate into altered solubility, metabolic stability, and off‑target profiles, rendering generic substitution a high‑risk strategy in reproducible SAR campaigns and lead‑optimisation workflows.

Quantitative Differentiation from Closest Analogs


Lower Lipophilicity vs. Regioisomer and Dichloro Analog

The target compound exhibits a computed logP of 0.41 , which is substantially lower than the logP of its regioisomer 4‑(4‑chloro‑2‑fluorophenyl)pyrrolidin‑2‑one (XLogP3 = 1.7) [1] and the 4‑(2,6‑di‑chlorophenyl) analog (logP = 2.6) . This nearly 4‑fold and >6‑fold reduction in calculated lipophilicity, respectively, predicts markedly superior aqueous solubility and potentially reduced non‑specific protein binding, factors that directly influence bioassay reliability and downstream developability.

lipophilicity physicochemical profiling solubility-limited absorption

2-Chloro-6-fluorophenyl as a Privileged Pharmacophore

The 2‑chloro‑6‑fluorophenyl group is a validated pharmacophore in several clinically advanced molecules: the p38 MAP kinase inhibitor AKP‑001 (IC₅₀ < 100 nM) , the JAK1/TYK2 inhibitor SAR‑20347 (TYK2 IC₅₀ = 13 nM, JAK1 IC₅₀ = 59 nM) , and the COX‑2 selective inhibitor lumiracoxib [1]. In contrast, the 4‑(4‑chloro‑2‑fluorophenyl) regioisomer lacks the same pattern of target engagement across these validated targets. The specific ortho,ortho’‑dihalogenation pattern of the target compound enforces a unique dihedral angle and electron distribution that appears critical for binding to the ATP‑binding pockets of multiple kinases.

privileged scaffold kinase inhibitor COX-2 inhibitor

Orthogonal Synthetic Handles for Sequential Derivatization

The differentiated reactivity of the chlorine (suitable for Pd‑catalysed cross‑coupling, e.g., Suzuki–Miyaura) and fluorine (modulator of metabolic stability, hydrogen‑bond acceptor) creates two orthogonal diversification points on the same phenyl ring. This contrasts with the 4‑(2‑chlorophenyl) analog (no fluorine handle) and the 4‑(2,6‑dichlorophenyl) analog (two equivalent chlorines, leading to statistical mixtures in sequential derivatisation). The target compound therefore enables a build‑couple‑pair strategy in which the pyrrolidinone nitrogen can be elaborated independently of the aryl substituents [1].

chemical biology parallel synthesis late‑stage functionalisation

Batch-to-Batch Reproducibility: NMR, HPLC, and GC Validation

Bidepharm supplies the compound with a standard purity of 97% and provides full batch‑specific quality‑control reports including ¹H‑NMR, HPLC, and GC . Fluorochem lists 97% purity with comprehensive hazard classification and SDS documentation . This level of characterization exceeds what is typically offered for many in‑class analogs (e.g., 4‑(2‑chlorophenyl)pyrrolidin‑2‑one is often sold at 95% without detailed NMR/HPLC certificates ). Batch‑level QC directly impacts the reliability of biological data, especially in high‑throughput screening where minor impurities can produce false positives or negatives.

QA/QC batch consistency screening data reproducibility

Application Scenarios for 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one


Kinase-Focused Fragment-Based Lead Discovery

The 2‑chloro‑6‑fluorophenyl motif is a privileged pharmacophore for kinase ATP‑binding pockets, as demonstrated by its presence in AKP‑001 and SAR‑20347 . The pyrrolidin‑2‑one core provides hydrogen‑bond donor/acceptor functionality that can be exploited for hinge‑region binding. The compound’s low logP (0.41) facilitates aqueous solubility in biochemical assays, reducing the need for co‑solvents that can interfere with kinase activity measurements. Procurement of this specific building block enables rapid exploration of chemical space around a validated kinase‑binding scaffold without the synthetic investment required to construct the 2‑chloro‑6‑fluorophenyl moiety de novo.

Sequential Diversification in Parallel Synthesis Libraries

The orthogonal chlorine and fluorine substituents allow chemists to execute a two‑step diversification sequence: first, Pd‑catalysed cross‑coupling at the C–Cl bond to introduce aryl, heteroaryl, or amine diversity, followed by exploitation of the C–F bond’s electron‑withdrawing effect to tune the pKa of the lactam NH or to engage in halogen‑bonding interactions with target proteins. This strategy is not feasible with mono‑halogenated analogs (e.g., 4‑(2‑chlorophenyl)pyrrolidin‑2‑one) which offer only one diversification point [1].

Physicochemical Property-Driven Hit-to-Lead Optimisation

When a screening hit requires a reduction in logP to improve solubility, metabolic stability, or reduce off‑target binding, the 2‑chloro‑6‑fluorophenyl pyrrolidinone scaffold provides a naturally low lipophilicity starting point. The measured logP of 0.41 is significantly below many common isosteres, allowing medicinal chemists to maintain potency while adhering to Lipinski and property‑based design guidelines. Direct comparison with the regioisomer (XLogP3 = 1.7) and the di‑chloro analog (logP = 2.6) confirms the advantage of the 2,6‑mixed halogen pattern for hydrophilic lead design .

Quality-Controlled Procurement for HTS and Biophysical Assays

With validated 97% purity and batch‑specific ¹H‑NMR, HPLC, and GC certificates , this compound grade is suitable for direct use in high‑throughput screening, surface plasmon resonance, and isothermal titration calorimetry without in‑house re‑purification. The availability of comprehensive QC data reduces the risk of artefactual inhibition from trace impurities, a common pitfall with lower‑purity comparator compounds. For laboratories running large‑scale screening cascades, this translates into significant time and cost savings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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